6-Methoxyindan-1-essigsäure

Übersicht

Beschreibung

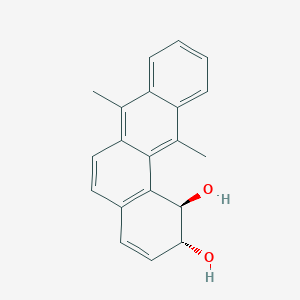

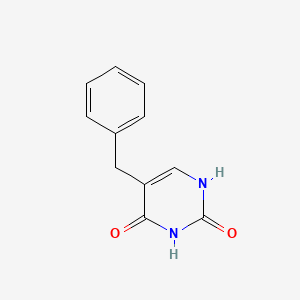

6-Methoxyindan-1-acetic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. This compound is known for its versatile applications in scientific research, particularly in drug development and organic synthesis. It features an indan ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a methoxy group (-OCH3) attached to the benzene ring and an acetic acid group (-CH2COOH) attached to the cyclopentane ring.

Wissenschaftliche Forschungsanwendungen

6-Methoxyindan-1-acetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting inflammatory and pain-related conditions.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

Target of Action

6-Methoxyindan-1-acetic acid is primarily known for its anti-inflammatory activity . .

Mode of Action

Given its anti-inflammatory properties, it is likely that it interacts with key proteins or enzymes involved in the inflammatory response .

Biochemical Pathways

As an anti-inflammatory agent, it may influence pathways related to inflammation and immune response .

Result of Action

6-Methoxyindan-1-acetic acid has been evaluated in various acute, subacute, and chronic models of inflammation. The results suggest that it has equal or slightly more anti-inflammatory activity than phenylbutazone, a standard anti-inflammatory drug .

Biochemische Analyse

Biochemical Properties

6-Methoxyindan-1-acetic acid plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory activity. It interacts with various enzymes and proteins involved in inflammatory pathways. For instance, it has been shown to exhibit anti-inflammatory effects comparable to phenylbutazone, a standard anti-inflammatory drug . The compound’s interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) are crucial in modulating the inflammatory response.

Cellular Effects

6-Methoxyindan-1-acetic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce inflammation in different cell types by inhibiting the production of pro-inflammatory cytokines and mediators . Additionally, the compound affects gene expression related to inflammatory responses, thereby modulating cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of 6-Methoxyindan-1-acetic acid involves its interaction with key biomolecules. It binds to and inhibits the activity of enzymes like COX and LOX, which are involved in the synthesis of pro-inflammatory mediators . This inhibition leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation. The compound also influences gene expression by modulating transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxyindan-1-acetic acid have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with its anti-inflammatory effects persisting over time . Long-term studies have indicated that the compound maintains its efficacy in reducing inflammation without significant degradation or loss of activity.

Dosage Effects in Animal Models

The effects of 6-Methoxyindan-1-acetic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing adverse effects . At higher doses, there may be potential toxic effects, including gastrointestinal disturbances and renal toxicity. It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

6-Methoxyindan-1-acetic acid is involved in metabolic pathways related to inflammation. It interacts with enzymes such as COX and LOX, which are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators . By inhibiting these enzymes, the compound alters the metabolic flux, reducing the levels of inflammatory metabolites and promoting anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, 6-Methoxyindan-1-acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its physicochemical properties, allowing it to accumulate in specific tissues where it exerts its anti-inflammatory effects.

Subcellular Localization

The subcellular localization of 6-Methoxyindan-1-acetic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory pathways . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating inflammatory responses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyindan-1-acetic acid typically involves the cyclization of p-methoxyhydrocinnamic acid via the Friedel-Crafts method . The process begins with the hydrogenation of p-methoxycinnamic acid in acetic acid over an Adams platinum catalyst. The resulting p-methoxyhydrocinnamic acid is then cyclized using freshly sublimed aluminum chloride to yield 6-methoxy-1-indanone . This intermediate is further reduced using alkali metals in liquid ammonia to produce 6-methoxyindan-1-acetic acid .

Industrial Production Methods: Industrial production of 6-methoxyindan-1-acetic acid follows similar synthetic routes but on a larger scale. The key steps involve the hydrogenation of p-methoxycinnamic acid, followed by cyclization and reduction processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure hydrogenation and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxyindan-1-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can yield alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Alkali metals in liquid ammonia or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted indan derivatives.

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

6-Chloro-5-cyclohexylindan-1-carboxylic acid: An anti-inflammatory agent with a similar indan ring system but different substituents.

5,6-Dimethoxyindan-1-acetic acid: A compound with additional methoxy groups, exhibiting similar but distinct biological activities.

Uniqueness: 6-Methoxyindan-1-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and acetic acid moiety contribute to its versatility in chemical reactions and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAUISTUIQUUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978803 | |

| Record name | (6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62956-64-3 | |

| Record name | 6-Methoxyindan-1-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the anti-inflammatory activity of 6-Methoxyindan-1-acetic acid?

A1: 6-Methoxyindan-1-acetic acid (6-MIA) has demonstrated significant anti-inflammatory activity in various experimental models. Research suggests that 6-MIA exhibits comparable or even slightly superior anti-inflammatory effects compared to phenylbutazone, a well-known nonsteroidal anti-inflammatory drug (NSAID) []. Further studies exploring acute, subacute, and chronic inflammation models have reinforced these findings, highlighting the potential of 6-MIA as a promising anti-inflammatory agent [].

Q2: Have any structural modifications been explored to improve the properties of 6-Methoxyindan-1-acetic acid?

A2: Yes, researchers have investigated structural modifications to mitigate the gastric ulcerogenicity often associated with potent anti-inflammatory agents like 6-MIA and its close analog, 5,6-dimethoxyindan-1-acetic acid. Specifically, esters, amides, and nitrile derivatives of these compounds were synthesized and evaluated []. Interestingly, the ethyl esters demonstrated anti-inflammatory activity comparable to the parent acids and phenylbutazone, while exhibiting a significantly reduced ulcerogenic profile compared to phenylbutazone []. This suggests that structural modifications, particularly esterification, hold promise for optimizing the safety and efficacy profile of 6-MIA.

Q3: Are there any studies exploring the antitubercular potential of compounds structurally similar to 6-Methoxyindan-1-acetic acid?

A3: While 6-Methoxyindan-1-acetic acid itself hasn't been directly investigated for antitubercular activity in the provided research, a related compound, indan-1-acetic acid-3-thiosemicarbazone (IAT), which shares the indan-1-acetic acid core structure, has shown promising results []. IAT exhibited potent activity against various Mycobacterium tuberculosis strains, effectively inhibiting bacterial growth at concentrations of 100-400 mg/mL []. This finding underscores the potential of exploring the indan-1-acetic acid scaffold, including 6-MIA and its derivatives, for developing novel antitubercular agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)

![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)